
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed various methodologies for synthesizing compounds with the 1,3,4-oxadiazole moiety, which is known for its biological activities. The synthesis often involves multi-step reactions, starting from specific precursors to achieve the desired 1,3,4-oxadiazole derivatives. For example, studies demonstrate the synthesis of compounds through click chemistry approaches and other synthetic pathways, leading to novel derivatives with potential pharmacological applications (Govindhan et al., 2017).
Antimicrobial and Antiallergy Activities
Several derivatives of the 1,3,4-oxadiazole and related compounds exhibit notable antimicrobial and antiallergy activities. The structural modification of these compounds, such as the introduction of various substituents, has been explored to enhance their biological activities. Research indicates that novel Schiff bases and isoxazole derivatives synthesized from related compounds show promising antimicrobial properties against a range of bacterial and fungal organisms (Puthran et al., 2019). Additionally, certain derivatives have been evaluated for their antiallergy activity, indicating their potential in treating allergic reactions (Walsh et al., 1989).
Pharmacological Screening and Antiproliferative Activity
Compounds with the 1,3,4-oxadiazole core have been subjected to pharmacological screening to evaluate their biological activities, including antiproliferative effects. These studies aim to identify compounds with potential as therapeutic agents in various medical conditions, including cancer. The synthesis and characterization of new derivatives, followed by screening for antimicrobial and antioxidant activities, contribute to the discovery of compounds with significant pharmacological potential (Dinesha et al., 2014).
Wirkmechanismus
Target of Action:
Compound X primarily targets the dopamine D3 receptor . This receptor is a subtype of the dopamine receptor family and is predominantly expressed in the brain, particularly in regions associated with reward pathways, cognition, and motor control .
Mode of Action:
Upon binding to the dopamine D3 receptor, compound X modulates downstream signaling pathways. It acts as a partial agonist , meaning it activates the receptor but with less efficacy than the endogenous neurotransmitter dopamine. The activation of D3 receptors leads to altered intracellular signaling, including changes in cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. These alterations influence neuronal excitability, gene expression, and synaptic plasticity .
Biochemical Pathways:
The affected pathways include:
- MAPK/ERK pathway : Compound X also modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This affects cell survival, differentiation, and synaptic plasticity .
Pharmacokinetics:
- Bioavailability : High first-pass metabolism limits oral bioavailability, necessitating frequent dosing .
Result of Action:
Eigenschaften
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-8-2-15(3-9-19)14-20(27)26-12-10-17(11-13-26)22-25-24-21(29-22)16-4-6-18(23)7-5-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQGAYOPFAROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


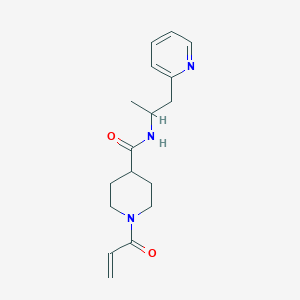
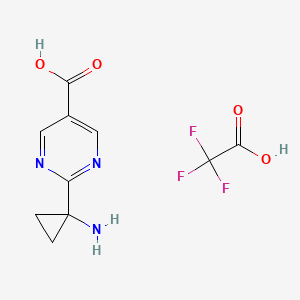
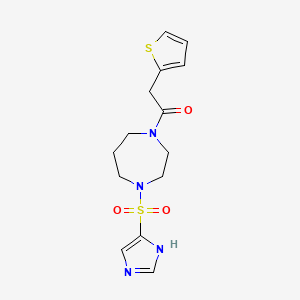
![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)
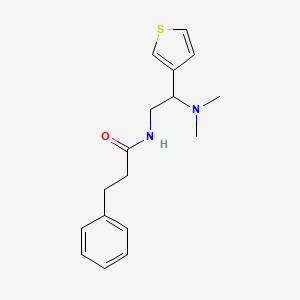

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)
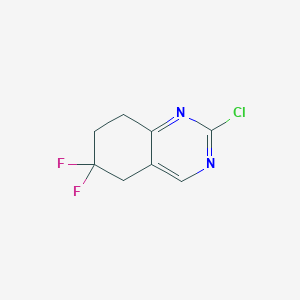
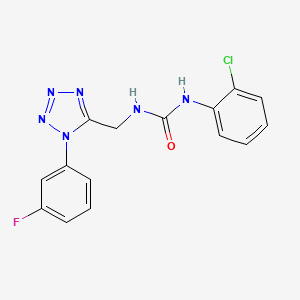

![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)